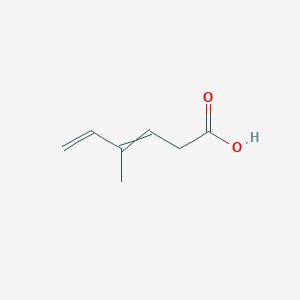![molecular formula C12H20F3NO3 B11722634 tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B11722634.png)
tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxy group, and a trifluoromethyl group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and 4-hydroxy-4-(trifluoromethyl)cyclohexanone as starting materials. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may yield an alcohol or amine .
Scientific Research Applications
Chemistry: tert-Butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate is used as a building block in organic synthesis. It can be used to introduce the tert-butyl carbamate protecting group in peptide synthesis and other organic transformations .
Biology and Medicine: In biological and medicinal research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be used to study the effects of trifluoromethyl and hydroxy groups on biological activity and pharmacokinetics .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other high-value products .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards target proteins and enzymes. The tert-butyl carbamate group can act as a protecting group, preventing unwanted side reactions and enhancing the stability of the compound .
Comparison with Similar Compounds
- tert-Butyl N-[4-hydroxycyclohexyl]carbamate
- tert-Butyl N-[4-hydroxy-4-(methyl)cyclohexyl]carbamate
- tert-Butyl N-[4-hydroxy-4-(ethyl)cyclohexyl]carbamate
Uniqueness: tert-Butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity towards specific molecular targets .
Properties
Molecular Formula |
C12H20F3NO3 |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H20F3NO3/c1-10(2,3)19-9(17)16-8-4-6-11(18,7-5-8)12(13,14)15/h8,18H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
HRYYNPRJLWMTND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Dimethyl-1-[3-(trifluoromethoxy)phenyl]piperazine](/img/structure/B11722551.png)
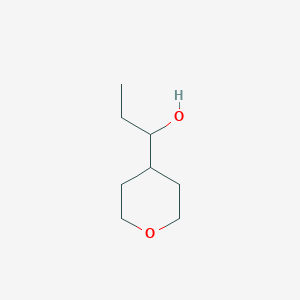
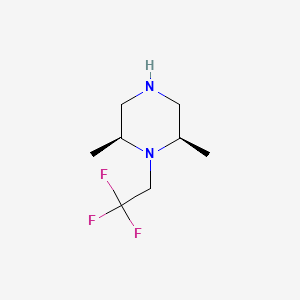

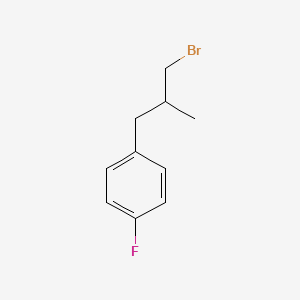

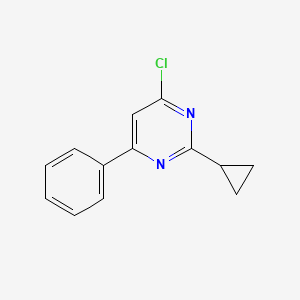
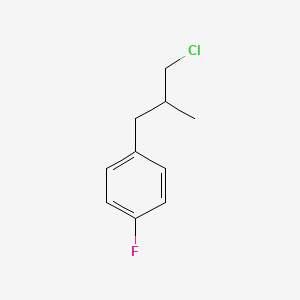

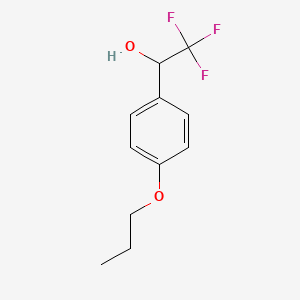
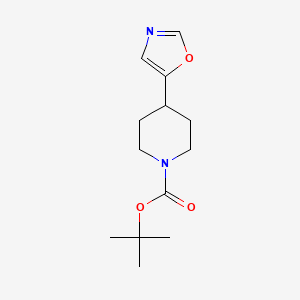
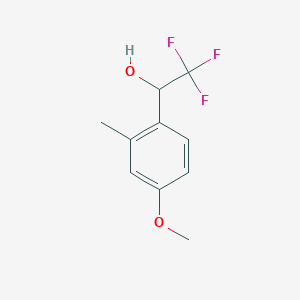
![(E)-N-{1-[4-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11722598.png)
